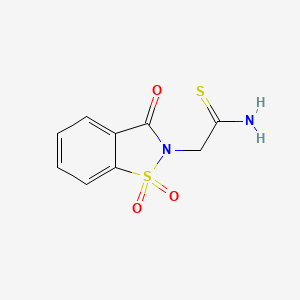

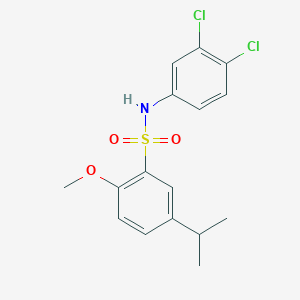

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

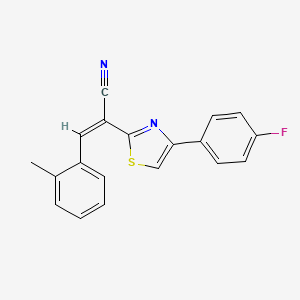

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is a compound of significant scientific interest. Its unique structure consists of a benzisothiazole ring system with a dioxido and oxo substitution, connected to an ethanethioamide group. This combination imparts distinct chemical and biological properties that make it valuable in various fields of research.

Aplicaciones Científicas De Investigación

Chemistry: 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is studied for its reactive intermediates and its role in novel synthetic pathways. Its unique structure makes it a valuable scaffold in organic synthesis.

Biology: The compound has shown potential as a biochemical tool, particularly in enzyme inhibition studies and as a molecular probe for investigating biochemical pathways.

Medicine: Preliminary studies suggest that this compound may possess therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is being explored for drug development purposes.

Industry: Its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific desirable attributes.

Mecanismo De Acción

Safety and Hazards

1,2-Benzisothiazolin-3-One is labeled as harmful (Xn) and dangerous for the environment (N). Risk phrases associated with this compound include R22 (Harmful if swallowed), R38 (Irritating to skin), R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact), and R50 (Very toxic to aquatic organisms) .

Direcciones Futuras

Given its effectiveness as a biocide, 1,2-Benzisothiazolin-3-One is widely used in various industries, including in the production of latex products, water-soluble resins, paints (latex paint), acrylic acid, polymers, polyurethane products, photographic washes, paper, ink, leather, and lubricating oil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Benzisothiazole Formation: The synthesis typically starts with the construction of the benzisothiazole ring. This can be achieved via cyclization reactions involving ortho-aminothiophenols and carbonyl compounds under acidic or basic conditions.

Oxidation and Oxo Substitution: Subsequent oxidation steps introduce the dioxido and oxo functionalities, often using reagents like hydrogen peroxide or peracids.

Thioamide Addition: The final step involves the attachment of the ethanethioamide group. This can be done through nucleophilic substitution reactions where a thioamide reagent reacts with an activated intermediate of the benzisothiazole derivative.

Industrial Production Methods: Industrial synthesis follows similar steps but often utilizes continuous flow processes and optimized reaction conditions to enhance yield and reduce costs. Catalytic processes and greener solvents are frequently employed to make the production more sustainable.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo further oxidation, altering its reactivity and biological activity.

Reduction: Reduction reactions may be used to modify the dioxido and oxo groups, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide, peracids, or permanganates under mild to moderate conditions.

Reduction: Catalytic hydrogenation or chemical reducers such as lithium aluminum hydride.

Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium methoxide or amines.

Major Products: The products depend on the specific reactions but commonly include various oxidized or reduced derivatives, and substituted benzisothiazole compounds with different functional groups.

Comparación Con Compuestos Similares

Benzisothiazole: The parent compound, lacking the dioxido, oxo, and ethanethioamide substitutions.

2-Substituted Benzisothiazoles: Compounds with different groups attached at the 2-position, offering a range of biological activities.

Thioamide-Substituted Heterocycles: Similar compounds where the benzisothiazole ring is replaced with other heterocycles.

The distinct structural elements of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide provide it with a unique spectrum of reactivity and application potential, distinguishing it from other related molecules.

Propiedades

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S2/c10-8(15)5-11-9(12)6-3-1-2-4-7(6)16(11,13)14/h1-4H,5H2,(H2,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCLLCFZVGSPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate](/img/structure/B2863554.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2863560.png)

![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2863562.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)